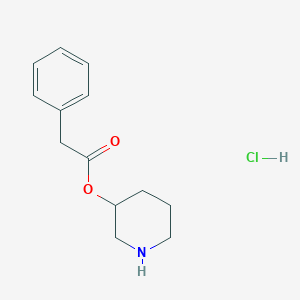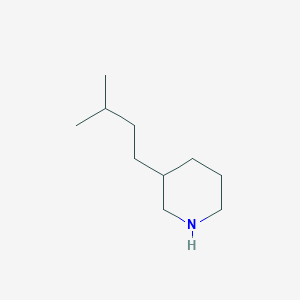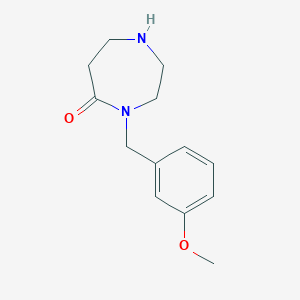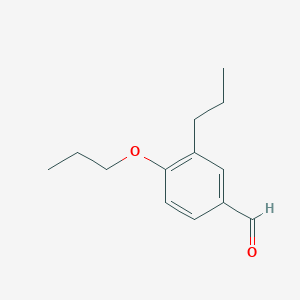
4-Propoxy-3-propylbenzaldehyde
Vue d'ensemble
Description
“4-Propoxy-3-propylbenzaldehyde” is a chemical compound with the molecular formula C13H18O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Propoxy-3-propylbenzaldehyde” consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“4-Propoxy-3-propylbenzaldehyde” has a molecular weight of 206.28 g/mol . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Reaction Behaviors
- Synthesis of Terpyridines: In a study on the synthesis of terpyridines, 4-Propoxy-3-propylbenzaldehyde was utilized. The reaction of this compound with other reagents led to unexpected products, demonstrating its complex reactivity in chemical synthesis (Rocco, Housecroft, & Constable, 2019).
Catalysis and Functionalization
- Catalyzed Oxidation Reactions: The compound played a role in research exploring catalyzed oxidation reactions, highlighting its potential in creating various aromatic carbonyl compounds (Jiang et al., 2014).
Solubility and Thermodynamics
- Solubility Studies: Research on the solubility of related compounds in various solvents has been conducted, providing essential data for understanding the dissolution behaviors of similar aldehydes (Wang, Xu, & Xu, 2017).
Pharmaceutical and Biological Applications
- Antioxidant Activity: Studies have been conducted on derivatives of similar compounds, like 4-Fluorobenzaldehyde, for their antioxidant activity, which could imply potential pharmaceutical applications (El Nezhawy et al., 2009).
Electrochemical Applications
- Electrochemical Characterization: Investigations into the electrochemical properties of modified electrodes using compounds like 4-hydroxybenzaldehyde hint at the electrochemical applications of 4-Propoxy-3-propylbenzaldehyde (Garcia, Pauli, & Ortiz, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
4-propoxy-3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUWTQJDNRUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxy-3-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



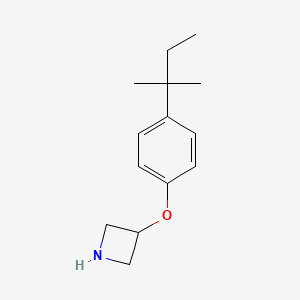
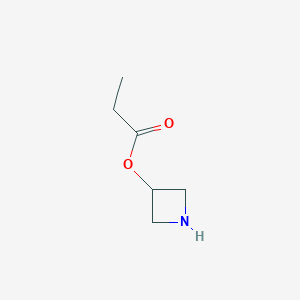
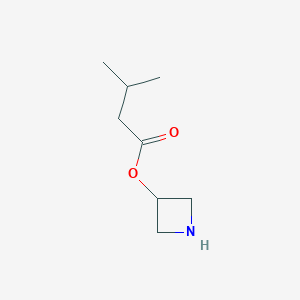
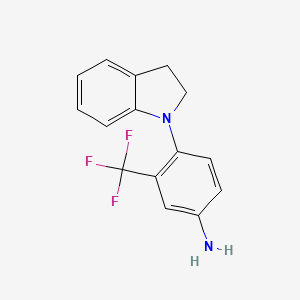
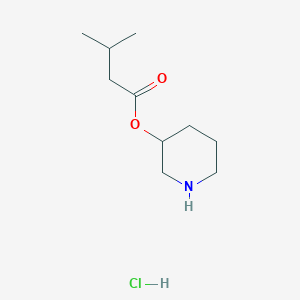
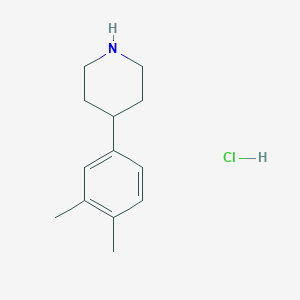
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
